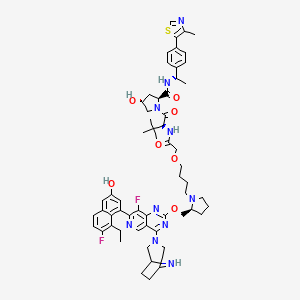
PROTAC KRAS G12D degrader 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dégradeur PROTAC KRAS G12D 1 est un dégradeur puissant et sélectif de la protéine mutante KRAS G12D. Ce composé fait partie de la classe des molécules chimères ciblant la protéolyse (PROTAC), qui sont conçues pour cibler et dégrader des protéines spécifiques dans les cellules. La mutation KRAS G12D est une altération fréquente rencontrée dans divers cancers, faisant de ce dégradeur un candidat thérapeutique prometteur pour cibler les tumeurs associées à KRAS G12D .
Méthodes De Préparation
La synthèse du dégradeur PROTAC KRAS G12D 1 implique plusieurs étapes, notamment la préparation du lieur, de la tête de guerre et du ligand de la ligase E3. La voie de synthèse comprend généralement les étapes suivantes :
Préparation du lieur : Le lieur est synthétisé par une série de réactions chimiques, notamment des réactions de couplage et des étapes de purification.
Synthèse de la tête de guerre : La tête de guerre, qui se lie à la protéine KRAS G12D, est préparée à l’aide de techniques de synthèse organique standard.
Attachement du ligand de la ligase E3 : Le ligand de la ligase E3 est attaché au complexe lieur-tête de guerre par une dernière réaction de couplage
Les méthodes de production industrielle du dégradeur PROTAC KRAS G12D 1 consistent à mettre à l’échelle la voie de synthèse tout en garantissant une grande pureté et un rendement élevé. Cela nécessite généralement une optimisation des conditions de réaction, des techniques de purification et des mesures de contrôle qualité.
Analyse Des Réactions Chimiques
Le dégradeur PROTAC KRAS G12D 1 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d’oxydation, ce qui peut modifier sa structure chimique et son activité.
Réduction : Des réactions de réduction peuvent également se produire, affectant potentiellement l’efficacité du composé.
Substitution : Des réactions de substitution peuvent avoir lieu, conduisant à la formation de différents dérivés du composé
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers solvants. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le dégradeur PROTAC KRAS G12D 1 possède plusieurs applications de recherche scientifique, notamment :
Recherche sur le cancer : Le composé est utilisé pour étudier la dégradation de la protéine KRAS G12D dans les cellules cancéreuses, offrant des informations sur son rôle dans la croissance tumorale et la progression
Développement de médicaments : Les chercheurs utilisent ce dégradeur pour développer de nouvelles stratégies thérapeutiques ciblant les tumeurs associées à KRAS G12D
Études biologiques : Le composé est utilisé dans diverses études biologiques pour comprendre les mécanismes de la dégradation des protéines et les effets sur les voies de signalisation cellulaire
Applications De Recherche Scientifique
PROTAC KRAS G12D degrader 1 has several scientific research applications, including:
Cancer Research: The compound is used to study the degradation of the KRAS G12D protein in cancer cells, providing insights into its role in tumor growth and progression
Drug Development: Researchers use this degrader to develop new therapeutic strategies for targeting KRAS G12D-associated tumors
Biological Studies: The compound is employed in various biological studies to understand the mechanisms of protein degradation and the effects on cellular signaling pathways
Mécanisme D'action
Le dégradeur PROTAC KRAS G12D 1 exerce ses effets en induisant la dégradation de la protéine KRAS G12D par le système ubiquitine-protéasome. Le composé se lie à la protéine KRAS G12D
Propriétés
Formule moléculaire |
C59H72F2N10O7S |
|---|---|
Poids moléculaire |
1103.3 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[[2-[4-[(2S)-2-[[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H72F2N10O7S/c1-7-43-46(60)19-16-37-23-41(72)24-44(49(37)43)51-50(61)52-45(26-62-51)55(70-27-38-17-18-39(28-70)65-38)68-58(67-52)78-30-40-11-10-21-69(40)20-8-9-22-77-31-48(74)66-54(59(4,5)6)57(76)71-29-42(73)25-47(71)56(75)64-33(2)35-12-14-36(15-13-35)53-34(3)63-32-79-53/h12-16,19,23-24,26,32-33,38-40,42,47,54,65,72-73H,7-11,17-18,20-22,25,27-31H2,1-6H3,(H,64,75)(H,66,74)/t33-,38?,39?,40-,42+,47-,54+/m0/s1 |
Clé InChI |
KHIURKSPHCFKCV-FQLPBZNCSA-N |
SMILES isomérique |
CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@H]7CCCN7CCCCOCC(=O)N[C@H](C(=O)N8C[C@@H](C[C@H]8C(=O)N[C@@H](C)C9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)O)F |
SMILES canonique |
CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC7CCCN7CCCCOCC(=O)NC(C(=O)N8CC(CC8C(=O)NC(C)C9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
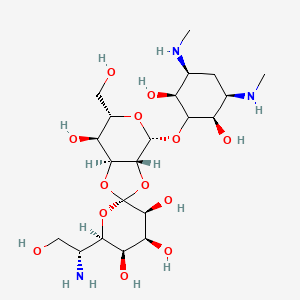
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
![trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380989.png)
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)
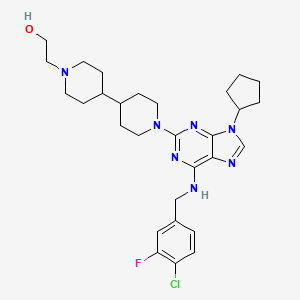
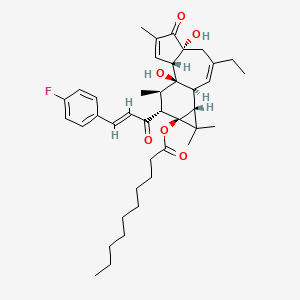
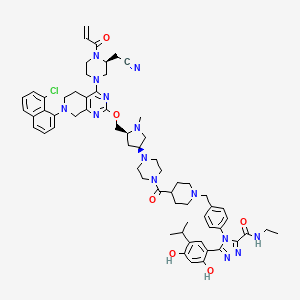
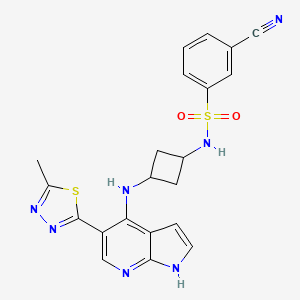
![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)
